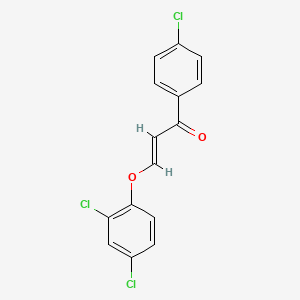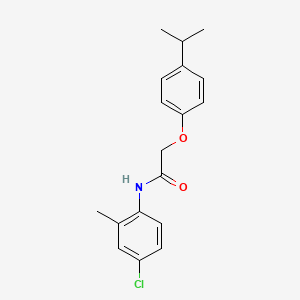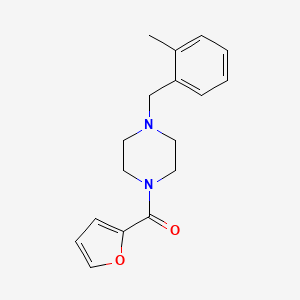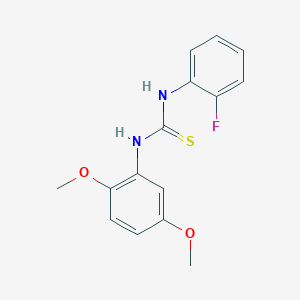![molecular formula C10H12ClNO4S B5766358 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid, also known as CP-690,550, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was initially developed as a treatment for autoimmune diseases, particularly rheumatoid arthritis, but has since shown promise in a variety of other conditions. In
科学研究应用
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid has been extensively studied for its potential therapeutic applications in autoimmune diseases. It was initially developed as a treatment for rheumatoid arthritis and has shown promising results in clinical trials. It has also been studied for its potential use in other autoimmune conditions such as lupus, multiple sclerosis, and psoriasis. Additionally, this compound has shown promise in the treatment of transplant rejection and inflammatory bowel disease.
作用机制
4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid works by inhibiting the activity of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, which play a key role in the immune response. By inhibiting JAK3, this compound reduces the activity of T cells, which are involved in the inflammatory response. This results in a decrease in inflammation and a reduction in autoimmune symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to reduce the production of antibodies, which are involved in autoimmune diseases. It has also been shown to reduce the activity of dendritic cells, which play a key role in the immune response. Additionally, this compound has been shown to have a positive effect on bone density, which is often compromised in autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid in lab experiments is its specificity for JAK3. This allows researchers to target a specific pathway and minimize off-target effects. Additionally, this compound has been shown to have a favorable safety profile in clinical trials. However, one limitation is that it may not be effective in all autoimmune diseases, as the underlying mechanisms can vary.
未来方向
There are a number of future directions for research on 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid. One area of interest is its potential use in combination therapies with other drugs. Additionally, there is ongoing research into the use of this compound in other autoimmune diseases, such as lupus and multiple sclerosis. Another area of interest is the potential use of this compound in the treatment of certain cancers, as JAK enzymes are also involved in cancer cell growth and proliferation. Finally, there is ongoing research into the development of new JAK inhibitors with improved efficacy and safety profiles.
合成方法
The synthesis of 4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid involves several steps, beginning with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with N-isopropylamine to form the corresponding amide. The amide is then treated with sulfur trioxide to form the sulfonamide, which is subsequently reduced with sodium borohydride to yield this compound.
属性
IUPAC Name |
4-chloro-3-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIOPNEGHXHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5766301.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5766307.png)


![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B5766385.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5766398.png)